molecular formula C12H15BrO3 B8567659 Methyl 6-bromo-2-methyl-3-(propan-2-yloxy)benzoate

Methyl 6-bromo-2-methyl-3-(propan-2-yloxy)benzoate

Cat. No. B8567659
M. Wt: 287.15 g/mol
InChI Key: BZKSSGHIFGXRRY-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a 0° C. solution of 6-bromo-2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd OO, 1.30 g, 4.80 mmol) in DCM (5 mL) was added oxalyl chloride (810 mg, 6.19 mmol) followed by DMF (10 mL). The reaction mixture was stirred at 0° C. for 1.5 hours, then concentrated under vacuum. The residue was dissolved in MeOH (15 mL) and stirred at room temperature for 1.5 hours. The reaction mixture was concentrated under vacuum and the residue dissolved in EtOAc. The organic layer was washed with brine, dried with Na2SO4, and concentrated under vacuum. The residue was purified by column chromatography (0-50%, EtOAc/heptane) to give the title compound (Cpd PP, 894 mg, 65%) as an amber oil. 1H NMR (400 MHz, chloroform-d) δ 1.33 (d, J=6.11 Hz, 6H) 2.16 (s, 3H) 3.95 (s, 3H) 4.50 (dt, J=12.04, 6.08 Hz, 1H) 6.75 (d, J=8.80 Hz, 1H) 7.31 (d, J=8.80 Hz, 1H); MS 287 [M+H].
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:11])[C:5]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:4][CH:3]=1.[C:16](Cl)(=O)C(Cl)=O.CN(C=O)C>C(Cl)Cl>[Br:1][C:2]1[C:7]([C:8]([O:10][CH3:16])=[O:9])=[C:6]([CH3:11])[C:5]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1C(=O)O)C)OC(C)C
Name
Quantity
810 mg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (15 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (0-50%, EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C(=C1C(=O)OC)C)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 894 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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